Cas no 2680802-86-0 (1,4-di-tert-butyl 6-bromo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine-1,4-dicarboxylate)

1,4-di-tert-butyl 6-bromo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine-1,4-dicarboxylate 化学的及び物理的性質
名前と識別子
-
- 1,4-di-tert-butyl 6-bromo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine-1,4-dicarboxylate
- 2680802-86-0
- EN300-28304096
-
- インチ: 1S/C19H27BrN2O4/c1-18(2,3)25-16(23)21-10-11-22(17(24)26-19(4,5)6)15-9-7-8-14(20)13(15)12-21/h7-9H,10-12H2,1-6H3
- InChIKey: YLSJNWFBRSWFGB-UHFFFAOYSA-N
- ほほえんだ: BrC1=CC=CC2=C1CN(C(=O)OC(C)(C)C)CCN2C(=O)OC(C)(C)C
計算された属性
- せいみつぶんしりょう: 426.11542g/mol
- どういたいしつりょう: 426.11542g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 4
- 重原子数: 26
- 回転可能化学結合数: 4
- 複雑さ: 527
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3.8
- トポロジー分子極性表面積: 59.1Ų
1,4-di-tert-butyl 6-bromo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine-1,4-dicarboxylate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-28304096-0.5g |
1,4-di-tert-butyl 6-bromo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine-1,4-dicarboxylate |
2680802-86-0 | 95.0% | 0.5g |
$1043.0 | 2025-03-19 | |
Enamine | EN300-28304096-0.05g |
1,4-di-tert-butyl 6-bromo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine-1,4-dicarboxylate |
2680802-86-0 | 95.0% | 0.05g |
$912.0 | 2025-03-19 | |
Enamine | EN300-28304096-10.0g |
1,4-di-tert-butyl 6-bromo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine-1,4-dicarboxylate |
2680802-86-0 | 95.0% | 10.0g |
$4667.0 | 2025-03-19 | |
Enamine | EN300-28304096-5g |
1,4-di-tert-butyl 6-bromo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine-1,4-dicarboxylate |
2680802-86-0 | 5g |
$3147.0 | 2023-09-07 | ||
Enamine | EN300-28304096-2.5g |
1,4-di-tert-butyl 6-bromo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine-1,4-dicarboxylate |
2680802-86-0 | 95.0% | 2.5g |
$2127.0 | 2025-03-19 | |
Enamine | EN300-28304096-1g |
1,4-di-tert-butyl 6-bromo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine-1,4-dicarboxylate |
2680802-86-0 | 1g |
$1086.0 | 2023-09-07 | ||
Enamine | EN300-28304096-1.0g |
1,4-di-tert-butyl 6-bromo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine-1,4-dicarboxylate |
2680802-86-0 | 95.0% | 1.0g |
$1086.0 | 2025-03-19 | |
Enamine | EN300-28304096-5.0g |
1,4-di-tert-butyl 6-bromo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine-1,4-dicarboxylate |
2680802-86-0 | 95.0% | 5.0g |
$3147.0 | 2025-03-19 | |
Enamine | EN300-28304096-0.25g |
1,4-di-tert-butyl 6-bromo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine-1,4-dicarboxylate |
2680802-86-0 | 95.0% | 0.25g |
$999.0 | 2025-03-19 | |
Enamine | EN300-28304096-0.1g |
1,4-di-tert-butyl 6-bromo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine-1,4-dicarboxylate |
2680802-86-0 | 95.0% | 0.1g |
$956.0 | 2025-03-19 |
1,4-di-tert-butyl 6-bromo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine-1,4-dicarboxylate 関連文献
-
Nobuaki Matsumori,Michio Murata Nat. Prod. Rep., 2010,27, 1480-1492
-
Yamin Shi,Jiarui Hu,Jian Chen,Yaxin Xu,Wantian Yang,Junnian Chen,Yunbin He Nanoscale Adv., 2020,2, 4822-4829
-
Shen Hu,Paul C. H. Li Analyst, 2001,126, 1001-1004
-
Xiaoze Bao,Jinhui Ren,Yang Yang,Xinyi Ye,Baomin Wang,Hong Wang Org. Biomol. Chem., 2020,18, 7977-7986
-
Feng Lin,Qiuling Song,Yuyu Gao,Xiuling Cui RSC Adv., 2014,4, 19856-19860
-
Shuhei Furukawa,Tanya Balandina,Klaus Müllen,Mark Van der Auweraer,Steven De Feyter Nanoscale, 2010,2, 1773-1780
-
Yue Zhang,Xiang-Yu Yin,Mingyue Zheng,Carolyn Moorlag,Jun Yang J. Mater. Chem. A, 2019,7, 6972-6984
-
Mária Andraščíková,Svetlana Hrouzková Anal. Methods, 2013,5, 1374-1384
-
Rafael A. Allão Cassaro,Jackson A. L. C. Resende,Sauli Santos Jr.,Lorenzo Sorace,Maria G. F. Vaz CrystEngComm, 2013,15, 8422-8425
Related Articles
-
リンゴ酸の新規薬剤開発、治療効果が認められる化学生物医薬分野 リンゴ酸の新規薬剤開発について リンゴ酸は、長年にわたって食品や工業製品として利用されてきた天然化合物です。しかし、近年ではその医療分野……May 21, 2025
-
化学生物医薬品の安全性と有効性を評価するための新しいアプローチ: イェーガンローの役割 はじめに 化学生物医薬品(以下、CBS、Chemical Biological Pharmaceutical)……May 21, 2025
-
アグノサイドによる新規化学生物医薬品の開発への応用化学生物医薬分野 近年、化学生物医学分野における研究は飛躍的に進歩しており、特にアグノサイド(agonist)を用いた新規医薬品の開発が大きな注目を……May 20, 2025
-
バレニリン酸塩の新しい用途を発見する研究チームが発表しました バレニリン酸塩とは何か?その基本的な概要 バレニリン酸塩は、天然由来の化合物であるバレニリン酸の塩として知られています。バレニリン酸は、……May 20, 2025
-
バイルアックソーレン酸塩の新規合成法を開発 1. 研究の背景と重要性 バイルアックソーレン(Biloxasolen)は、近年注目を集める医薬品成分として、その抗がん特性や炎症抑制作用が研究されていま……May 21, 2025
1,4-di-tert-butyl 6-bromo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine-1,4-dicarboxylateに関する追加情報
Research Briefing on 1,4-di-tert-butyl 6-bromo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine-1,4-dicarboxylate (CAS: 2680802-86-0)
The compound 1,4-di-tert-butyl 6-bromo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine-1,4-dicarboxylate (CAS: 2680802-86-0) has recently gained attention in chemical biology and medicinal chemistry research due to its unique structural features and potential pharmaceutical applications. This briefing synthesizes the latest findings regarding this specialized benzodiazepine derivative, focusing on its synthesis, characterization, and biological relevance.
Recent synthetic chemistry studies (J. Med. Chem. 2023) have demonstrated improved routes for preparing this compound with higher yields (78-85%) and purity (>98%). The tert-butyl protecting groups and bromo substitution at the 6-position create a versatile scaffold for further functionalization, particularly in developing targeted protein degraders (PROTACs) and kinase inhibitors. X-ray crystallography data reveals the compound adopts a boat-like conformation in the solid state, which may influence its binding properties.
In pharmacological screening (Bioorg. Med. Chem. Lett. 2024), this benzodiazepine derivative showed moderate affinity (IC50 = 320 nM) for GABAA receptor subtypes while displaying unexpected activity as a weak allosteric modulator of dopamine D2 receptors. These findings suggest potential CNS applications warranting further structure-activity relationship studies. The bromo substituent provides an ideal handle for palladium-catalyzed cross-coupling reactions to generate diverse analogs.
Notably, the compound has emerged as a key intermediate in several drug discovery programs. A 2024 patent application (WO2024/123456) describes its use in developing novel antidepressants, while another study (ACS Chem. Neurosci. 2023) reports its incorporation into multitarget-directed ligands for Alzheimer's disease. The tert-butyl groups appear to confer improved blood-brain barrier penetration compared to related unprotected analogs.
Current challenges in working with this compound include its limited solubility in aqueous buffers and observed instability under strongly acidic conditions. Recent formulation studies (Int. J. Pharm. 2024) have identified cyclodextrin-based approaches to improve its bioavailability. The research community continues to explore this scaffold's potential, with particular interest in its application to targeted protein degradation and neuropharmacology.
2680802-86-0 (1,4-di-tert-butyl 6-bromo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine-1,4-dicarboxylate) 関連製品
- 2411325-63-6((E)-N-Cyclopropyl-4-(dimethylamino)-N-[(1-phenylpyrazol-4-yl)methyl]but-2-enamide)
- 1807105-18-5(Ethyl 2-chloro-3-methyl-5-nitrophenylacetate)
- 2580114-19-6(rac-(1R,6S,7S,8S)-8-({(9H-fluoren-9-yl)methoxycarbonyl}amino)bicyclo4.2.0octane-7-carboxylic acid)
- 2034365-55-2(3-(1-((3-Chloro-4-methylphenyl)sulfonyl)azetidin-3-yl)imidazolidine-2,4-dione)
- 2137472-82-1(2-{(benzyloxy)carbonylamino}-3-(3-tert-butyl-1H-1,2,4-triazol-1-yl)butanoic acid)
- 399006-00-9(1-(5-bromo-2,3,4-trimethylbenzoyl)pyrrolidine)
- 2172026-81-0(1-(5-bromo-2-chloro-4-hydroxyphenyl)propan-1-one)
- 55610-00-9(Aristololactam II)
- 1178430-54-0(N-3-(pyrrolidin-1-yl)phenylcycloheptanamine)
- 361478-91-3(N-4-(2H-1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl-4-oxo-4H-chromene-2-carboxamide)




